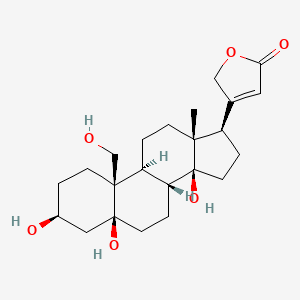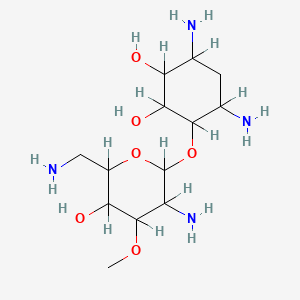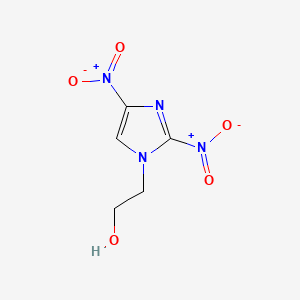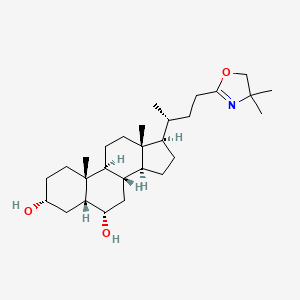
Strophanthidol
Vue d'ensemble
Description
Synthesis Analysis
Strophanthidol synthesis involves complex chemical processes. A notable example is the 16-step synthesis from a commercially available steroid, featuring selective reduction and a one-pot introduction of hydroxyl groups (P. Kočovský & I. Stieborová, 1989). Additionally, derivatives like 3-epistrophanthidin and 3-epithis compound have been synthesized from strophanthidin and this compound, confirming their identity with natural aglycones (I. Makarevich, 2004).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various analytical techniques. A study detailed the conformation of the lactone ring in the crystal structure of strophanthidin, providing insights into the geometric parameters and molecular interactions (E. Höhne & I. Seidel, 1978).
Chemical Reactions and Properties
This compound undergoes several chemical reactions, including autoxidation leading to novel cardenolides and rearrangement reactions involving the loss of carbon dioxide (A. V. Wartburg, J. Binkert, & E. Angliker, 1962). Glycosylation reactions of cardenolides also reveal the formation of various by-products, shedding light on the chemical behavior of this compound derivatives (N. S. Pal'yants & N. K. Abubakirov, 1981).
Physical Properties Analysis
Research into the physical properties of this compound, such as its crystalline form and stability in aqueous solutions, has provided important insights for its clinical use. Studies have investigated the deterioration of crystalline strophanthin (a related compound) in aqueous solutions, highlighting stability issues relevant to this compound (R. Levy & G. E. Cullen, 1919).
Chemical Properties Analysis
The chemical properties of this compound include interactions with other molecules and its behavior under various conditions. LC-ESI-MS/MS characterization of strophanthin-K, a mixture containing this compound, illustrates its complex composition and degradation pathways under acidic and basic conditions, contributing to the understanding of this compound's chemical properties (G. Grosa, G. Allegrone, & E. Del Grosso, 2005).
Applications De Recherche Scientifique
Application cardiotonique
Strophanthidol est un stéroïde cardiotonique . Il a été considéré comme d'une grande importance pour la santé humaine et animale en raison de son implication dans la régulation de fonctions aussi cruciales que le transport rénal du sodium et la pression artérielle .
Application anticancéreuse
This compound a été évalué pour ses propriétés anticancéreuses . Une quantité écrasante de données (y compris plusieurs essais cliniques) indique que les stéroïdes cardiotoniques comme le this compound présentent un grand potentiel thérapeutique pour le traitement du cancer .
Application antivirale
This compound a été étudié pour ses propriétés antivirales . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antiviraux .
Application immunorégulatrice
This compound s'est avéré avoir des propriétés immunorégulatrices . Cela signifie qu'il pourrait potentiellement être utilisé pour moduler la réponse immunitaire dans diverses conditions de santé .
Application de différenciation de la croissance neuronale
This compound a été étudié pour ses propriétés de différenciation de la croissance neuronale . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement des troubles neurologiques .
Application anti-inflammatoire
This compound a été évalué pour ses propriétés anti-inflammatoires . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires .
Application antihypertensive
This compound a été étudié pour ses propriétés antihypertensives . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement de l'hypertension .
Synthèse de la 3-épistrophanthidine et de la 3-épithis compound
This compound a été utilisé dans la synthèse de la 3-épistrophanthidine et de la 3-épithis compound . Ces substances ont été synthétisées à partir de la strophanthidine et du this compound avec des rendements de 10 et 40 %, respectivement .
Mécanisme D'action
Target of Action
Strophanthidol, a type of cardenolide, primarily targets the Na+/K+ ATPase in muscle tissue, particularly in the heart . This membrane protein plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.
Mode of Action
This compound interacts with its target by specifically inhibiting the Na+/K+ ATPase . This inhibition disrupts the ion balance across the cell membrane, leading to an overload of intracellular calcium ions (Ca2+). The resulting Ca2+ overload can cause diastolic dysfunction, arrhythmias, and ultimately lead to heart failure and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism, which is crucial for maintaining the cell’s resting potential and enabling muscle contractions. By inhibiting the Na+/K+ ATPase, this compound disrupts this pathway, leading to an accumulation of intracellular Na+ and a subsequent increase in intracellular Ca2+ via the Na+/Ca2+ exchanger .
Pharmacokinetics
Like other cardenolides, it’s likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of this compound, determining the concentration of the drug that reaches the target site to exert its therapeutic effect.
Result of Action
The molecular effect of this compound’s action is the inhibition of the Na+/K+ ATPase, leading to a disruption in ion balance across the cell membrane . On a cellular level, this results in an increase in intracellular Ca2+, which can cause muscle cells, particularly heart cells, to contract more forcefully. Over time, this can lead to heart failure .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of many drugs
Safety and Hazards
Orientations Futures
Due to their wide spectrum of biological activities including cardiotonic, anticancer, anti-viral, immunoregulatory, neural outgrowth differentiative, anti-inflammatory, and anti-hypertensive, cardiotonic steroids like Strophanthidol have been evaluated as potential therapeutic agents in a variety of recent studies . An overwhelming amount of data (including several clinical trials) indicates that cardiotonic steroids hold great potential as the therapeutics for treating cancer .
Propriétés
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,15-18,24-25,27-28H,2-9,11-13H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDMLUUNNNHNKC-HZXDTFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317315 | |
| Record name | Strophanthidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
560-54-3 | |
| Record name | Strophanthidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strophanthidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strophanthidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3,5,14,19-tetrahydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STROPHANTHIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1K9Y2IT7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B1218800.png)



![5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1218810.png)



